4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole
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Overview
Description
4H-[1,3,4]Oxadiazino[4,5-a]benzimidazole is a heterocyclic compound that combines the structural elements of oxadiazole and benzimidazoleThe benzimidazole moiety is known for its pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities, while the oxadiazole ring contributes to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-[1,3,4]Oxadiazino[4,5-a]benzimidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(1H-benzo[d]imidazol-2-yl)-N-(4-(hydrazinecarbonyl)phenyl)benzamide with various aryl acids in the presence of phosphorus oxychloride (POCl3) at reflux temperature . The reaction conditions are carefully controlled to ensure the formation of the desired oxadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 4H-[1,3,4]Oxadiazino[4,5-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced benzimidazole derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-[1,3,4]Oxadiazino[4,5-a]benzimidazole involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus affecting various physiological processes . The compound’s anticancer activity is attributed to its ability to interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Benzimidazole: Known for its broad spectrum of biological activities, including anti-inflammatory and anticancer properties.
1,3,4-Oxadiazole: Exhibits antimicrobial and anticancer activities, often used as a pharmacophore in drug design.
Uniqueness: 4H-[1,3,4]Oxadiazino[4,5-a]benzimidazole is unique due to its combined structural features of benzimidazole and oxadiazole, which confer enhanced stability and a broader range of biological activities compared to its individual components .
Properties
CAS No. |
41028-73-3 |
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Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4H-[1,3,4]oxadiazino[4,5-a]benzimidazole |
InChI |
InChI=1S/C9H7N3O/c1-2-4-8-7(3-1)11-9-5-13-6-10-12(8)9/h1-4,6H,5H2 |
InChI Key |
WGQODORYBADPIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2N=CO1 |
Origin of Product |
United States |
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